molecular formula C13H17N3O5 B2919691 N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941939-95-3

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No. B2919691
CAS RN: 941939-95-3
M. Wt: 295.295
InChI Key: VJRKCZLRGCQSMI-UHFFFAOYSA-N
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Description

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MPNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a nitrophenyl oxalamide derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches: Research has developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is relevant to the synthesis of compounds like N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Mamedov et al., 2016). This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides.

Environmental Applications

  • Photoassisted Fenton Reaction: The compound has been studied in the context of environmental cleanup. For instance, the photoassisted Fenton reaction (Fe3+/H2O2/u.v.) is used for rapid decomposition of organic pollutants like metolachlor or methyl parathion in water, which are structurally related to N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Pignatello & Sun, 1995).

Photopolymerization and Material Science

  • Light-Switchable Polymers: A related compound, poly(N,N-dimethyl-N-[3-(methacroylamino)propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride), demonstrates how such chemicals can be used in material science. This polymer, synthesized from compounds structurally similar to N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, can switch from a cationic to a zwitterionic form upon irradiation at 365 nm (Sobolčiak et al., 2013). This feature is used to condense and release double-strand DNA, showing its potential in gene delivery and antibacterial applications.

Medical Imaging and Diagnostics

  • Fluorescent Probes for Hypoxic Cells: Research has developed off-on fluorescent probes using compounds structurally similar to N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide for selective detection of hypoxia or nitroreductase (NTR) in cells. This includes a probe developed for imaging the hypoxic status of tumor cells, suggesting applications in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).

properties

IUPAC Name

N-(3-methoxypropyl)-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-9-8-10(16(19)20)4-5-11(9)15-13(18)12(17)14-6-3-7-21-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRKCZLRGCQSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

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